molecular formula C6H10O2 B3060630 3-Hydroxypropyl propargyl ether CAS No. 5935-29-5

3-Hydroxypropyl propargyl ether

Cat. No. B3060630
CAS RN: 5935-29-5
M. Wt: 114.14 g/mol
InChI Key: VSVSRNTZDSTNLP-UHFFFAOYSA-N
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Description

3-Hydroxypropyl propargyl ether is a molecule that contains a total of 18 atoms, including 10 Hydrogen atoms, 6 Carbon atoms, and 2 Oxygen atoms . It has a propargyl group, which is a functional group of 2-propynyl with the structure CH≡C−CH2− . This molecule also contains 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .


Synthesis Analysis

The synthesis of propargyl derivatives has seen significant progress in the past decade . A series of diversely substituted propargyl ethers were obtained via a Re(I)-catalyzed hydropropargylation reaction between silyl enol ethers and propargyl ether . Mechanistic studies suggested that the reaction proceeded via the intermediacy of vinylidene–alkenyl metal intermediates undergoing a 1,5-hydride transfer .


Molecular Structure Analysis

The 3-Hydroxypropyl propargyl ether molecule contains a total of 17 bonds. There are 7 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 triple bond, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .


Chemical Reactions Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxypropyl propargyl ether include a boiling point of 55-57 °C/65 mmHg and a density of 0.914 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis and Building Blocks

The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further elaboration. Over the last decade, significant progress has been made in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more complex building blocks and intermediates . Researchers have explored various methodologies for introducing the propargyl moiety into target compounds, leading to the formation of propargylated derivatives. Notably, tautomerization between the propargyl and allenyl moieties expands the scope of propargylation, as either one can function as a propargylation agent .

Polymer Chemistry and Materials Science

Propargyl ether finds utility in polymer chemistry. For instance:

Catalysis and Reaction Intermediates

Propargyl ethers participate in various catalytic reactions. One notable example involves the cascade annulation between propargyl alcohols and 4-hydroxy coumarin, leading to the formation of allenes. Calcium-promoted vinyl-propargyl ether formation followed by [3,3]-Claisen type rearrangement yields the desired products .

Thermosetting Monomers

A novel trifunctional thermosetting monomer containing both propargyl ether and phthalonitrile groups has been synthesized. Thermal polymerization of this monomer results in the formation of materials with interesting properties. However, it’s essential to consider the decomposition of the propargyl ether during the process .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .

Future Directions

The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . The goal of future research is to highlight these exciting advances and to underscore their impact . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

properties

IUPAC Name

3-prop-2-ynoxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-5-8-6-3-4-7/h1,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVSRNTZDSTNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304224
Record name 3-(2-Propyn-1-yloxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5935-29-5
Record name 3-(2-Propyn-1-yloxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5935-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Propyn-1-yloxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanol, 3-(2-propynyloxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.552
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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